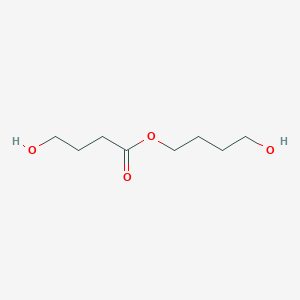

4-Hydroxybutyl 4-hydroxybutanoate

Description

Contextualization within the Ester Class of Hydroxybutanoates

4-Hydroxybutyl 4-hydroxybutanoate (B1227057) belongs to the class of hydroxy esters, which are characterized by the presence of at least one hydroxyl group and one ester functional group. Unlike simple esters, the hydroxyl groups in this molecule allow for further reactions, such as polymerization and increased water solubility. The synthesis of this compound typically involves the esterification of 4-hydroxybutanoic acid with 1,4-butanediol (B3395766). This reaction can be catalyzed by acids, such as sulfuric acid, in a process known as Fischer esterification, or through enzymatic means using lipases. masterorganicchemistry.com

The broader family of hydroxybutanoates includes various esters of 4-hydroxybutanoic acid (GHB), a naturally occurring substance found in the central nervous system of mammals. nih.gov Examples of other hydroxybutanoate esters include methyl 4-hydroxybutanoate, ethyl 4-hydroxybutanoate, and butyl 4-hydroxybutanoate. nih.govnih.govnih.gov These related compounds share the core structure of a butanoate chain with a hydroxyl group, but differ in the alcohol moiety attached to the ester group.

Significance as a Catalyst and Precursor in Chemical Transformations

The bifunctional nature of 4-Hydroxybutyl 4-hydroxybutanoate, with its two hydroxyl groups and an ester linkage, makes it a valuable precursor in chemical synthesis. One of its most significant applications is in the production of biodegradable polymers. Specifically, it is a key monomer in the synthesis of poly(4-hydroxybutyrate) (P4HB), a biocompatible and biodegradable polyester (B1180765) with applications in the medical field, such as in sutures and drug delivery systems. frontiersin.org The presence of hydroxyl groups allows for polymerization through the formation of ester bonds between molecules.

Furthermore, this compound can act as a catalyst in certain reactions, such as hydrogenation processes for the manufacture of γ-butyrolactone (GBL) and 1,4-butanediol, which are themselves important industrial chemicals and precursors for polyester resins. biosynth.com The study of its formation and reactivity helps in optimizing catalytic systems for these transformations.

Academic Research Focus and Scope for Future Inquiry

Current academic research on this compound is multifaceted. A significant area of investigation is its role in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers produced by various microorganisms. frontiersin.orgnih.gov Researchers are exploring microbial fermentation processes to produce 4-hydroxybutyrate (4HB) and its derivatives, including esters like this compound, from renewable feedstocks. This involves genetic engineering of microorganisms, such as Escherichia coli and Cupriavidus necator, to optimize metabolic pathways for the production of these compounds. frontiersin.orgnih.gov

Future research is likely to focus on several key areas. Enhancing the efficiency and yield of microbial production of this compound and its polymers remains a primary goal. This includes optimizing fermentation conditions and further refining genetic engineering strategies. Another avenue of inquiry is the exploration of new applications for this compound and its derivatives, particularly in the development of novel biomaterials and in sustainable chemical synthesis. The unique properties of P4HB, such as its strength, flexibility, and biocompatibility, make it a promising material for advanced medical devices and tissue engineering scaffolds. nih.govnih.gov Further studies into the structure-property relationships of polymers derived from this compound will also be crucial for tailoring materials with specific characteristics for targeted applications.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 1,4-butanediol |

| 4-hydroxybutanoic acid |

| This compound |

| Butyl 4-hydroxybutanoate |

| Cupriavidus necator |

| Escherichia coli |

| Ethyl 4-hydroxybutanoate |

| γ-butyrolactone |

| Methyl 4-hydroxybutanoate |

| Poly(4-hydroxybutyrate) |

| Polyhydroxyalkanoates |

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybutyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c9-5-1-2-7-12-8(11)4-3-6-10/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPPRZUFSHDVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOC(=O)CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biotechnological Production of 4 Hydroxybutyrate Monomers and Poly 4 Hydroxybutyrate Polymers

Microbial Biosynthesis Pathways of 4-Hydroxybutyrate (4HB)

The production of 4HB in microorganisms can be achieved through various metabolic routes, either naturally present or engineered. These pathways often leverage central metabolic intermediates and can be adapted to utilize a range of carbon feedstocks.

A key metabolic route for 4HB biosynthesis is the succinate (B1194679) degradation pathway, which has been characterized in organisms like Clostridium kluyveri. nih.govnih.gov This pathway starts from succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org In many biotechnological applications, this native pathway is engineered into host organisms like Escherichia coli to enable or enhance 4HB production from common sugars like glucose. nih.gov

The pathway involves the conversion of succinyl-CoA to succinate semialdehyde (SSA), which is then reduced to 4HB. nih.govfrontiersin.org To channel more metabolic flux towards 4HB, native genes in the host organism that divert SSA to other products, such as succinate, are often inactivated. For instance, in E. coli, the deletion of native succinate semialdehyde dehydrogenase genes, sad and gabD, has been shown to increase the carbon flux towards poly(4HB) biosynthesis. nih.gov

Some microorganisms, like Hydrogenophaga pseudoflava, naturally produce 4HB-containing polymers from unrelated carbon sources, indicating the presence of native pathways for 4HB monomer synthesis. nih.gov However, in many microbes, the genes for 4HB-CoA generation are either absent or suppressed, necessitating the introduction of heterologous pathways. nih.gov

The biosynthesis of 4HB from succinyl-CoA relies on a series of specific enzymatic reactions:

Succinyl-CoA:CoA transferase (Cat1): This enzyme initiates the pathway by converting succinate to succinyl-CoA. nih.govfrontiersin.org

Succinate Semialdehyde Dehydrogenase (SucD): This enzyme catalyzes the reduction of succinyl-CoA to succinate semialdehyde (SSA). nih.govnih.govfrontiersin.org It's a crucial step in channeling intermediates from the TCA cycle towards 4HB.

4-Hydroxybutyrate Dehydrogenase (4HbD): This enzyme is responsible for the reduction of SSA to 4-hydroxybutyrate (4HB). nih.govnih.govfrontiersin.org

4HB-CoA:CoA transferase (OrfZ): This enzyme activates 4HB to its CoA thioester, 4-hydroxybutyryl-CoA (4HB-CoA), which is the direct precursor for P4HB polymerization. nih.govnih.govfrontiersin.org

The genes encoding these enzymes, often sourced from organisms like Clostridium kluyveri, are frequently expressed in recombinant hosts to establish the 4HB production pathway. nih.govfrontiersin.org

A key advantage of biotechnological production is the ability to utilize a wide array of carbon sources, ranging from simple sugars to more complex and renewable feedstocks.

The production of 4HB and P4HB from inexpensive and structurally unrelated carbon sources is a major goal for economic viability.

Glucose: Recombinant E. coli has been successfully engineered to produce significant amounts of P4HB from glucose as the sole carbon source. nih.gov By introducing the succinate degradation pathway from C. kluyveri and knocking out competing native pathways, researchers have achieved high yields of P4HB. nih.gov In one study, an engineered E. coli strain produced 11.5 g/L of cell dry weight containing 68.2% P4HB in a fermentor setting. nih.gov

Methane (B114726): Methanotrophic bacteria, such as Methylosinus trichosporium OB3b, have been engineered to produce 4HB and P(3HB-co-4HB) from methane. nih.govresearchgate.netelsevierpure.com This involves reconstructing the 4HB biosynthetic pathway in these organisms, which can utilize methane as their sole carbon and energy source. nih.govresearchgate.net Engineered strains have been shown to synthesize up to 10.5 mg/L of 4HB from methane. nih.govresearchgate.net

L-Arabinose: The wild-type strain Hydrogenophaga pseudoflava can synthesize a terpolymer of P(3HB-co-3HV-co-4HB) using L-arabinose as a substrate, demonstrating the natural capability of some microbes to produce 4HB from pentose (B10789219) sugars. nih.gov

Supplementing the fermentation medium with precursors structurally related to 4HB is a common strategy to achieve high production titers and specific polymer compositions. nih.gov

γ-Butyrolactone (GBL): GBL is readily converted to 4HB in many microorganisms. nih.govwikipedia.org For instance, Cupriavidus necator (formerly Alcaligenes eutrophus) produces P(3HB-co-4HB) when co-fed with fructose (B13574) and γ-butyrolactone. nih.govnih.gov The concentration of γ-butyrolactone in the medium can influence the molar fraction of 4HB in the resulting copolymer. nih.gov

1,4-Butanediol (B3395766) (BDO): BDO can be metabolized to 4HB. nih.govencyclopedia.pub Recombinant bacteria, such as Aeromonas hydrophila, have been engineered to efficiently convert BDO to 4HB. nih.govresearchgate.net In some cases, the use of BDO as a precursor can lead to different 4HB content in the polymer compared to other precursors. nih.govencyclopedia.pub For example, in one study with C. necator, replacing 4-hydroxybutyric acid with 1,4-butanediol resulted in a lower 4HB content in the polymer. nih.gov

4-Hydroxybutyric Acid (4HBA): Direct feeding of 4HBA can also be used for the production of P4HB and its copolymers. nih.govencyclopedia.pub Supplementation of 4HBA in cultures of C. necator has been shown to yield polymers with a very high 4HB content, up to 93 mol%. nih.gov

The following table summarizes the production of 4HB and its polymers from various carbon sources and precursors in different microorganisms.

| Microorganism | Carbon Source(s) | Product | Titer/Yield/Composition | Reference(s) |

| Recombinant E. coli | Glucose | Poly(4HB) | 11.5 g/L CDW, 68.2% P4HB | nih.gov |

| Engineered Methylosinus trichosporium OB3b | Methane | 4-Hydroxybutyrate | 10.5 mg/L | nih.govresearchgate.net |

| Engineered Methylosinus trichosporium OB3b | Methane | P(3HB-co-4HB) | 3.08 mol% 4HB | nih.govelsevierpure.com |

| Hydrogenophaga pseudoflava | L-Arabinose | P(3HB-co-3HV-co-4HB) | 45.3 wt% PHA, 5 mol% 4HB | nih.gov |

| Cupriavidus necator | Fructose, γ-Butyrolactone | P(3HB-co-4HB) | 4 mol% 4HB | nih.govencyclopedia.pub |

| Recombinant Aeromonas hydrophila | 1,4-Butanediol | 4-Hydroxybutyrate | >10 g/L from 20 g/L 1,4-BDO | nih.govresearchgate.net |

| Cupriavidus necator | Fructose, Butyric acid, 4-Hydroxybutyric acid | P(3HB-co-4HB) | up to 93 mol% 4HB | nih.gov |

CDW: Cell Dry Weight

Utilization of Diverse Carbon Substrates in Microbial Fermentation

Metabolic Engineering Strategies for Enhanced Production

To improve the efficiency and economic feasibility of microbial 4HB and P4HB production, various metabolic engineering strategies are employed. These strategies aim to increase the metabolic flux towards the desired product, enhance precursor and energy supply, and optimize the expression of key enzymes.

One common approach is the knockout of competing pathways . As mentioned earlier, deleting native genes that divert intermediates away from the 4HB pathway, such as the sad and gabD genes in E. coli, can significantly enhance product yield. nih.gov Similarly, in Halomonas bluephagenesis, deleting putative succinate semialdehyde dehydrogenase genes led to a 24-fold increase in the 4HB fraction in the polymer. frontiersin.org

Pathway engineering , which involves the construction of novel metabolic routes, is also a powerful tool. For example, heterologous pathways for 4HB synthesis have been successfully introduced into various microorganisms, including E. coli and Halomonas bluephagenesis, enabling them to produce 4HB-containing polymers from unrelated carbon sources. encyclopedia.pub

Additionally, cellular engineering strategies have been explored. For instance, enlarging the cellular space of E. coli by inhibiting cell division has been shown to increase the accumulation of P(3HB-co-4HB). nih.gov This approach provides more physical space within the cell for polymer storage. nih.gov

The table below provides examples of metabolic engineering strategies and their impact on 4HB and P4HB production.

| Strategy | Host Organism | Target Gene(s)/Pathway(s) | Outcome | Reference(s) |

| Gene Knockout | E. coli | sad, gabD (native succinate semialdehyde dehydrogenases) | Enhanced carbon flux to poly(4HB) biosynthesis | nih.gov |

| Gene Knockout | Halomonas bluephagenesis | gabD2, gabD3 (putative succinate semialdehyde dehydrogenases) | 24-fold increase in 4HB fraction | frontiersin.org |

| Gene Overexpression | Methylosinus trichosporium OB3b | Phosphoenolpyruvate (B93156) carboxylase, isocitrate dehydrogenase, 2-oxoglutarate dehydrogenase | Improved 4-HB synthesis to 10.5 mg/L | nih.govresearchgate.net |

| Pathway Engineering | E. coli | Introduction of succinate degradation pathway from C. kluyveri | Production of P(3HB-co-4HB) from glucose | frontiersin.org |

| Cellular Engineering | E. coli | Overexpression of sulA to inhibit cell division | Increased P(3HB-co-4HB) accumulation | nih.gov |

Heterologous Gene Expression and Pathway Reconstruction in Model Organisms (e.g., E. coli, Cupriavidus necator)

The production of 4-hydroxybutyrate (4HB) and its polymers in non-native hosts is achieved through the heterologous expression of genes that constitute a synthetic metabolic pathway. Model organisms like Escherichia coli and Cupriavidus necator are frequently chosen for this purpose due to their well-characterized genetics, rapid growth, and established fermentation processes. nih.govjmb.or.kr

In E. coli, a common strategy involves introducing genes that convert central metabolic intermediates into 4HB. For instance, a pathway can be constructed to convert succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle, to 4HB. researchgate.net This typically requires the expression of genes encoding enzymes such as succinate semialdehyde dehydrogenase and 4-hydroxybutyrate dehydrogenase. researchgate.net To enhance the carbon flux towards 4HB production, genetic modifications are often made to the host's native metabolism, such as deleting genes that encode for competing pathways. researchgate.net For example, the deletion of endogenous succinate semialdehyde dehydrogenase genes (sad and gabD) can reinforce the carbon flux towards 4HB-CoA. researchgate.net

Cupriavidus necator (also known as Ralstonia eutropha) is a natural producer of poly(3-hydroxybutyrate) (P3HB) and serves as an excellent chassis for producing 4HB-containing copolymers. nih.govnih.gov By introducing heterologous genes, C. necator can be engineered to incorporate 4HB monomers into its native P3HB polymer chain, resulting in the formation of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P(3HB-co-4HB)). mdpi.com For example, heterologous expression of PHA synthase from Aeromonas caviae (PhaCAc) in a PHA-negative mutant of C. necator allowed for the synthesis of P(3HB-co-3HHx) from vegetable oils. cdnsciencepub.com Further engineering of the wild-type C. necator H16 by substituting its native PHA synthase gene (phaCCn) with phaCAc on the chromosome also enabled the production of P(3HB-co-3HHx) from soybean oil. cdnsciencepub.com

The heterologous expression of key enzymes is central to pathway reconstruction. For instance, the final four enzymes of the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle from the archaeon Metallosphaera sedula were recombinantly produced in E. coli to convert 4HB to acetyl-CoA. nih.gov These enzymes included 4-hydroxybutyrate-CoA ligase, 4-hydroxybutyryl-CoA dehydratase, crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase, and acetoacetyl-CoA β-ketothiolase. nih.gov

| Organism | Heterologous Genes/Pathway | Product | Key Findings |

| Escherichia coli | dhaT (1,3-propanediol dehydrogenase), aldD (aldehyde dehydrogenase) from P. putida KT2442 | 4-Hydroxybutyrate (4HB) | Transformed 1,4-butanediol to 4HB. nih.gov |

| Escherichia coli | phaA (β-ketothiolase), phaB (acetoacetyl-CoA reductase) from C. necator; tesB or yciA (thioesterases) from E. coli | 3-Hydroxybutyrate | Chromosomal modifications of citrate (B86180) synthase (gltA) improved yield. researchgate.net |

| Cupriavidus necator H16 | Overexpression of vgb (Vitreoscilla hemoglobin) and ldh (lactate dehydrogenase) | Poly(3-hydroxybutyrate) (PHB) | Increased biomass and PHB production by around 30%. nih.gov |

| Cupriavidus necator PHB-4 (PHA-negative mutant) | phaCAc (PHA synthase from Aeromonas caviae) | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] | Enabled synthesis of the copolymer from vegetable oils. cdnsciencepub.com |

| Metallosphaera sedula genes in E. coli | Msed_0406 (4-hydroxybutyrate-CoA ligase), Msed_1321 (4-hydroxybutyryl-CoA dehydratase), Msed_0399 (crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase), Msed_0656 (β-ketothiolase) | Acetyl-CoA (from 4HB) | Confirmed the final four steps of the 3HP/4HB pathway. nih.gov |

Strain Development and Optimization for Specific Production Goals (e.g., Aeromonas hydrophila, Methylosinus trichosporium OB3b)

Beyond model organisms, other microbial strains are being developed and optimized for the production of 4HB and its polymers. Aeromonas hydrophila and Methylosinus trichosporium OB3b are notable examples that have been engineered for enhanced production capabilities.

Aeromonas hydrophila 4AK4 is a gram-negative bacterium that has been utilized for the industrial production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)). nih.gov Genomic analysis of this strain has provided insights for metabolic engineering to improve PHA production. nih.gov For instance, a recombinant A. hydrophila 4AK4 strain expressing the vgb gene (encoding Vitreoscilla hemoglobin) and the fadD gene (encoding E. coli acyl-CoA synthase) was able to produce the homopolymer poly(3-hydroxyvalerate) (PHV) from undecanoic acid. nih.gov This recombinant strain achieved a cell dry weight of 47.12 g/L with a PHV content of 60.08 wt% in a 6 L fermentor. nih.gov Furthermore, A. hydrophila 4AK4 has been engineered to produce 4HB from 1,4-butanediol by introducing the dhaT (1,3-propanediol dehydrogenase) and aldD (aldehyde dehydrogenase) genes from Pseudomonas putida KT2442. nih.gov This engineered strain was the most effective 4HB producer among the tested organisms, yielding over 10 g/L of 4HB from 20 g/L of 1,4-butanediol in a fermenter. nih.gov

Methylosinus trichosporium OB3b, a type II methanotroph, is a promising candidate for converting methane, a potent greenhouse gas, into valuable bioproducts. nih.govelsevierpure.com This bacterium has been engineered to synthesize 4HB from methane by reconstructing a biosynthetic pathway involving CoA-dependent succinate semialdehyde dehydrogenase and NADPH-dependent succinate semialdehyde reductase. nih.govelsevierpure.com Further optimization through the overexpression of phosphoenolpyruvate carboxylase, isocitrate dehydrogenase, and 2-oxoglutarate dehydrogenase genes led to an increased 4HB synthesis of 10.5 mg/L. nih.govelsevierpure.com By combining the native poly(3-hydroxybutyrate) metabolic pathway with the reconstructed 4HB pathway, engineered M. trichosporium OB3b was able to synthesize P(3HB-co-4HB) copolymer with a 3.08 mol% 4HB fraction directly from methane. nih.govresearchgate.net

| Strain | Genetic Modification | Substrate | Product | Production Titer/Content |

| Aeromonas hydrophila 4AK4 | Expressing vgb and fadD genes | Undecanoic acid | Poly(3-hydroxyvalerate) (PHV) | 47.12 g/L CDW, 60.08 wt% PHV nih.gov |

| Aeromonas hydrophila 4AK4 | Harboring plasmid with dhaT and aldD genes | 1,4-butanediol | 4-Hydroxybutyrate (4HB) | >10 g/L 4HB nih.gov |

| Methylosinus trichosporium OB3b | Reconstructed 4HB pathway (CoA-dependent succinate semialdehyde dehydrogenase, NADPH-dependent succinate semialdehyde reductase) | Methane | 4-Hydroxybutyrate (4HB) | 6.92 mg/L researchgate.net |

| Methylosinus trichosporium OB3b | Overexpression of phosphoenolpyruvate carboxylase, isocitrate dehydrogenase, and 2-oxoglutarate dehydrogenase | Methane | 4-Hydroxybutyrate (4HB) | 10.5 mg/L nih.govelsevierpure.com |

| Methylosinus trichosporium OB3b | Combined native P3HB and reconstructed 4HB pathways | Methane | P(3HB-co-4HB) | 3.08 mol% 4HB nih.govresearchgate.net |

Role of Phasin (B1169946) Proteins in Intracellular Polymer Accumulation

Phasins are small, amphiphilic proteins that are found on the surface of intracellular polyhydroxyalkanoate (PHA) granules in bacteria. ebi.ac.uknih.gov These proteins play a crucial role in the accumulation, stability, and mobilization of these polymer storage granules. nih.govnih.gov

The primary function of phasins is to form a protective layer around the hydrophobic PHA granules, preventing them from coalescing and from non-specific binding of other cytoplasmic proteins. ebi.ac.ukresearchgate.net This stabilization is essential for the proper formation and maintenance of the granules within the cell.

Furthermore, different phasins can affect the number, size, and distribution of PHA granules within the cell. asm.org Some phasins are also involved in the regulation of PHA synthesis and degradation. For instance, in Bacillus megaterium, the phasin PhaP is regulated by a repressor protein, PhaQ, which responds to the presence of PHB. asm.org

The ability of phasins to bind to PHA granules has been exploited for various biotechnological applications, including the purification of recombinant proteins. nih.gov

Enzyme Recruitment and Metabolic Expansion for Non-Native Compound Synthesis

The synthesis of non-native compounds like 4-hydroxybutyrate in microbial hosts often requires the recruitment of enzymes from diverse organisms and the construction of novel metabolic pathways. This involves identifying enzymes with the desired catalytic activity, even if their native substrate is different, and then assembling them into a functional pathway within the production strain.

Design of De Novo Synthetic Pathways

The design of a de novo synthetic pathway begins with a retrosynthetic analysis, where the target molecule is conceptually broken down into precursor molecules that are available in the host organism's central metabolism. For the production of 2,4-dihydroxybutyrate (DHB), a related C4 chemical, a two-step synthetic pathway was designed to convert the natural amino acid homoserine to DHB. nih.gov This pathway first involves the deamination of homoserine to 2-oxo-4-hydroxybutyrate (OHB), catalyzed by a homoserine transaminase. nih.gov The second step is the reduction of OHB to DHB by an OHB reductase. nih.gov

Another innovative approach for producing 2,4-DHB involved creating a pathway that utilizes methanol (B129727) and glucose as feedstocks. rsc.orgrsc.org This pathway consists of three main enzymatic reactions: the oxidation of methanol to formaldehyde (B43269) by methanol dehydrogenase, the condensation of formaldehyde and pyruvate (B1213749) to form 2-keto-4-hydroxybutyric acid using an aldolase, and finally, the reduction of this intermediate to 2,4-DHB by a dehydrogenase. rsc.org This design demonstrates the potential for high carbon atom economy, theoretically allowing for the conversion of one glucose molecule and two methanol molecules into two molecules of 2,4-DHB. rsc.org

The general pipeline for constructing a de novo metabolic pathway involves several key steps:

Identifying enzymes from various environmental hosts.

Assembling the genes for these enzymes into an expression system.

Transforming the expression system into a suitable heterologous host.

Identifying and alleviating metabolic bottlenecks to optimize product titer. nih.gov

Biochemical Characterization of Recruited Enzymes

Once potential enzymes are identified for a synthetic pathway, their biochemical characterization is crucial to ensure they will function efficiently in the engineered host. This involves expressing the enzymes recombinantly and assaying their activity and substrate specificity.

In the development of the 2,4-dihydroxybutyrate pathway from homoserine, several candidate enzymes that act on structurally similar substrates were tested for homoserine transaminase and OHB reductase activity. nih.gov Through this screening, suitable enzymes were identified. Furthermore, the OHB reductase activity of lactate (B86563) dehydrogenase A (LdhA) from Lactococcus lactis was improved through structure-based enzyme engineering. nih.govresearchgate.net The engineered LdhA variant showed nearly equal specificity for its natural substrate, pyruvate, and the target intermediate, HOBA, enabling efficient conversion to DHB. researchgate.net

Similarly, for the methanol-based 2,4-DHB pathway, various dehydrogenases and aldo-keto reductases were screened to find enzymes with high activity towards the 2-keto-4-hydroxybutyrate intermediate. rsc.orgrsc.org This screening led to the identification of more efficient enzymes, which significantly improved the production of 2,4-DHB. rsc.org Rational protein design was also used to improve the activity of the methanol dehydrogenase, resulting in a mutant with a three-fold increase in in-vitro activity. rsc.org

The biochemical characterization also extends to enzymes involved in the degradation of related aromatic compounds. For example, in the study of the 4-hydroxybenzoate (B8730719) catabolic pathway in white-rot fungi, seven enzymes from Trametes versicolor and Gelatoporia subvermispora were characterized. port.ac.uk This included solving the crystal structures of four of these enzymes to understand their mechanisms, which can inform the selection and engineering of enzymes for bioremediation and valorization of lignin-derived compounds. port.ac.uk

| Enzyme | Native Organism/Source | Recruited For | Key Characterization Finding |

| Lactate dehydrogenase A (LdhA) | Lactococcus lactis | Reduction of 2-oxo-4-hydroxybutyrate (OHB) to 2,4-dihydroxybutyrate (DHB) | Structure-based engineering improved its activity towards OHB. nih.govresearchgate.net |

| Methanol dehydrogenase (MDHCn) | Not specified | Oxidation of methanol to formaldehyde | A rationally designed mutant (G48F) showed a 3-fold increase in in-vitro activity. rsc.org |

| 4-hydroxybenzoate 1-hydroxylase (MNX1) | Trametes versicolor, Gelatoporia subvermispora | Oxidative decarboxylation of 4-hydroxybenzoate | Characterized as the first step in the hydroxyquinol pathway for aromatic catabolism. port.ac.uk |

| Butyryl-CoA:4-hydroxybutyrate CoA transferase (4-Hbt) | Butyrate-producing bacteria | Terminal step in butyrate (B1204436) synthesis | Found in various bacteria and potentially involved in the acetyl-CoA pathway for butyrate production. nih.gov |

Advanced Analytical and Spectroscopic Characterization in Hydroxybutanoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Degradation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "4-Hydroxybutyl 4-hydroxybutanoate" and for tracking its degradation. By analyzing the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-¹³ (¹³C NMR), researchers can confirm the compound's molecular structure.

In a typical ¹H NMR spectrum of 4-hydroxybutyrate, distinct peaks corresponding to the different proton environments in the molecule would be observed. hmdb.cachemicalbook.com For instance, the protons on the carbon adjacent to the ester oxygen would appear at a different chemical shift compared to those next to the hydroxyl group. Integration of the peak areas provides a quantitative measure of the number of protons in each environment, confirming the structural integrity of the molecule.

During degradation studies, NMR is invaluable for monitoring the chemical changes that occur. upc.edu For example, the hydrolytic degradation of poly(4-hydroxybutyrate) (P4HB), a polymer of 4-hydroxybutyrate, can be followed by observing changes in the NMR spectrum that indicate chain scission and the formation of smaller molecules. upc.edu The appearance of new peaks or changes in the relative intensities of existing peaks can signify the formation of degradation byproducts.

Below is a hypothetical table of expected ¹H NMR chemical shifts for "4-Hydroxybutyl 4-hydroxybutanoate (B1227057)," illustrating how NMR is used for structural verification.

| Assignment | Proton Environment | Expected Chemical Shift (ppm) |

| a | -CH₂-OH | ~3.6 |

| b | -COO-CH₂- | ~4.1 |

| c | -CH₂-CH₂-OH | ~1.7 |

| d | -COO-CH₂-CH₂- | ~1.9 |

| e | -CH₂-C=O | ~2.3 |

| f | CH₃-CH₂- | ~0.9 |

| g | CH₃-CH₂-CH₂- | ~1.6 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying the components of a sample. In the context of "this compound," GC-MS is essential for assessing the purity of a sample and for profiling the products of its synthesis or degradation. preprints.orgnih.gov

The gas chromatography component separates the different compounds in a sample based on their volatility and interaction with the stationary phase of the GC column. rjstonline.com The mass spectrometry component then ionizes the separated compounds and identifies them based on their mass-to-charge ratio, providing a molecular fingerprint for each component. rjstonline.com

For a volatile compound like "this compound," GC-MS can be used to determine its presence and concentration in a sample. nih.gov In cases where the compound or its degradation products are not sufficiently volatile for GC analysis, a derivatization step, such as silylation, can be employed to increase their volatility. preprints.orgnih.gov This is a common practice in the analysis of hydroxy acids and their esters. scispace.com

The following table illustrates a hypothetical GC-MS analysis for assessing the purity of a "this compound" sample.

| Retention Time (min) | Compound Identified | Relative Abundance (%) |

| 5.8 | This compound | 98.5 |

| 3.2 | Butyric Acid | 0.8 |

| 4.5 | 1,4-Butanediol (B3395766) | 0.5 |

| 6.3 | Unidentified Impurity | 0.2 |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for determining the molecular weight and molecular weight distribution of polymers. For poly(4-hydroxybutyrate) (P4HB), derived from "this compound," GPC is used to characterize the polymer's chain length, a critical factor influencing its physical and mechanical properties. upc.edu

In GPC, a solution of the polymer is passed through a column packed with porous gel beads. researchgate.net Larger polymer molecules are excluded from the pores and elute from the column more quickly, while smaller molecules can enter the pores and have a longer retention time. By calibrating the column with polymer standards of known molecular weights, the molecular weight of the sample can be determined. researchgate.net

GPC is also used to monitor the degradation of P4HB, as chain scission leads to a decrease in the average molecular weight. upc.edu This is observed as a shift in the GPC chromatogram towards longer elution times. The polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), provides information about the breadth of the molecular weight distribution. researchgate.net

A typical GPC data table for a P4HB sample before and after degradation is shown below.

| Sample | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| P4HB (Initial) | 150,000 | 300,000 | 2.0 |

| P4HB (After Degradation) | 75,000 | 160,000 | 2.1 |

Differential Scanning Calorimetry (DSC) in Thermal Property and Degradation Analyses

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is widely used to study the thermal properties of materials like poly(4-hydroxybutyrate) (P4HB), including its melting temperature (Tm), glass transition temperature (Tg), and crystallinity. researchgate.netnih.gov

A DSC thermogram of a semi-crystalline polymer like P4HB will show an endothermic peak at the melting temperature, corresponding to the energy required to melt the crystalline regions. researchgate.net The glass transition temperature is observed as a step change in the baseline of the thermogram. The degree of crystallinity can be calculated from the enthalpy of melting. nih.gov

DSC is also a powerful tool for studying the degradation of P4HB. nih.gov As the polymer degrades, changes in its thermal properties can be observed. For instance, a decrease in the melting temperature and enthalpy of fusion can indicate a reduction in the size and perfection of the crystalline lamellae due to chain scission in the amorphous regions. upc.edu

The table below presents typical DSC data for P4HB, illustrating the effect of degradation on its thermal properties.

| Parameter | Initial P4HB | Degraded P4HB |

| Glass Transition Temperature (Tg) (°C) | -46.5 | -45.0 |

| Melting Temperature (Tm) (°C) | 60.5 | 58.2 |

| Enthalpy of Melting (ΔHm) (J/g) | 65.3 | 55.1 |

| Degree of Crystallinity (%) | 45 | 38 |

Scanning Electron Microscopy (SEM) for Morphological Changes During Degradation

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that uses a focused beam of electrons to produce images of a sample's surface topography. In the study of "this compound" and its polymer, P4HB, SEM is crucial for visualizing the morphological changes that occur during degradation. researchgate.netresearchgate.net

SEM images can reveal details about the surface of a material, such as its texture, porosity, and the presence of any cracks or defects. researchgate.net When P4HB undergoes degradation, particularly through surface erosion mechanisms, SEM can be used to observe the progressive changes in the surface morphology. researchgate.netacs.org For example, enzymatic degradation often leads to a roughening of the polymer surface, which can be clearly visualized with SEM. nih.gov

By taking SEM images at different stages of the degradation process, a time-lapse of the morphological changes can be created, providing valuable insights into the degradation mechanism. researchgate.net This information is critical for understanding how the material will behave in various applications, such as in biomedical devices where biocompatibility and degradation rate are important factors.

X-ray Diffraction (XRD) for Crystalline Structure and Orientation Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure of materials. dntb.gov.ua For semi-crystalline polymers like poly(4-hydroxybutyrate) (P4HB), XRD provides information about the arrangement of polymer chains in the crystalline regions, including the unit cell dimensions and the degree of crystallinity. researchgate.netresearchgate.net

The XRD pattern of a semi-crystalline material consists of sharp peaks, corresponding to the crystalline domains, superimposed on a broad amorphous halo. biotechrep.ir The positions and intensities of the diffraction peaks can be used to identify the crystal structure. P4HB typically exhibits an orthorhombic crystal structure. researchgate.net

XRD is also used to study changes in the crystalline structure during processes such as degradation or mechanical deformation. nih.gov For example, hydrolytic degradation can lead to changes in the degree of crystallinity and the size of the crystallites, which can be monitored by XRD. acs.org In oriented samples, such as fibers, XRD can be used to determine the orientation of the polymer chains with respect to the fiber axis. acs.org

The following table summarizes the typical XRD data for P4HB.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Parameters | a ≠ b ≠ c, α = β = γ = 90° |

| Degree of Crystallinity (Initial) | ~45-50% |

Research Applications and Broader Academic Implications

Mechanistic Investigations of Biological Interactions of Related Hydroxybutyrates

Modulation of Gene Expression and Antimicrobial Peptide Production (e.g., Cramp gene, Cathelicidin LL-37)

The LL-37 peptide exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. mdpi.com Beyond its direct microbicidal effects, LL-37 has significant immunomodulatory functions, including influencing inflammation, promoting wound healing, and acting as a chemoattractant for immune cells. mdpi.com The induction of LL-37 gene expression by short-chain fatty acids suggests a mechanism by which metabolites can directly enhance host defense against pathogens. nih.gov

Furthermore, the related ketone body β-hydroxybutyrate (BHB) has been identified as an endogenous epigenetic modifier. It can induce a novel form of histone modification, lysine β-hydroxybutyrylation (Kbhb), which is associated with the upregulation of genes involved in metabolic pathways responsive to starvation. nih.govresearchgate.net This epigenetic role highlights how metabolites can directly influence gene expression programs to adapt to changing cellular energy states. nih.gov

Intracellular Signaling Pathways (e.g., GPR109A, MAP Kinases, NF-κB Activation)

The metabolic relatives of 4-hydroxybutanoate (B1227057) are known to interact with several key intracellular signaling pathways that regulate inflammation, cell proliferation, and survival.

GPR109A: The G protein-coupled receptor 109A (GPR109A) is a known receptor for β-hydroxybutyrate (BHB). Activation of GPR109A by BHB can inhibit lipolysis and exert anti-inflammatory effects. nih.gov In yak alveolar macrophages, the combination of low glucose and high BHB levels was found to induce a pro-inflammatory response through the activation of the GPR109A/NF-κB signaling pathway. nih.gov In aged rat livers, BHB was shown to activate GPR109A, which in turn regulates the activation of AMPK, helping to ameliorate age-related hepatic lipid accumulation. nih.gov

MAP Kinases: The Mitogen-Activated Protein (MAP) kinase pathways, including the ERK pathway, are critical for regulating cell proliferation and differentiation. Beta-hydroxy-beta-methylbutyrate (HMB), a metabolite of leucine, has been shown to stimulate myoblast proliferation and differentiation through the phosphorylation of the MAPK/ERK pathway. nih.gov

NF-κB Activation: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. The effects of related compounds on this pathway can be context-dependent. For instance, high concentrations of BHB have been shown to induce an inflammatory injury in calf hepatocytes by activating the NF-κB signaling pathway, leading to increased expression of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

| Signaling Pathway | Associated Compound | Observed Effect | Cell/Tissue Type |

|---|---|---|---|

| GPR109A / NF-κB | β-hydroxybutyrate (BHB) | Activation leading to pro-inflammatory response | Yak Alveolar Macrophages nih.gov |

| GPR109A / AMPK | β-hydroxybutyrate (BHB) | Activation leading to reduced lipid accumulation | Aged Rat Liver nih.gov |

| MAPK / ERK | Beta-hydroxy-beta-methylbutyrate (HMB) | Activation promoting cell proliferation and differentiation | Myoblasts nih.gov |

| NF-κB | β-hydroxybutyrate (BHB) | Activation promoting expression of pro-inflammatory factors | Calf Hepatocytes nih.gov |

Biochemical Roles in Cellular Metabolic Pathways (e.g., Conversion to 4HB, involvement in Citric Acid Cycle)

As an ester, 4-hydroxybutyl 4-hydroxybutanoate is readily hydrolyzed to 4-hydroxybutanoate (4HB). 4HB is a naturally occurring compound that can be metabolized by several pathways. It can be produced endogenously from precursor molecules like γ-butyrolactone or 1,4-butanediol (B3395766). nih.govmdpi.com In microbial systems, metabolic engineering has enabled the synthesis of 4HB from succinyl-CoA, a key intermediate in the citric acid cycle. nih.govnih.gov

The primary metabolic fate of 4HB involves its conversion to succinate (B1194679), allowing it to enter the central energy-producing pathway of the cell. This conversion is a two-step process:

Once formed, succinate is a direct intermediate of the citric acid cycle (or Krebs cycle). researchgate.net It can be further metabolized within the cycle to generate reducing equivalents (NADH and FADH₂) that fuel the production of ATP, the main energy currency of the cell. wikipedia.org The liver, while a primary site of ketone body synthesis, lacks the necessary enzyme (thiophorase) to utilize ketone bodies like acetoacetate and β-hydroxybutyrate for its own energy needs, but other tissues like the heart, brain, and muscles can readily use them. wikipedia.orglibretexts.org This metabolic pathway allows 4HB to serve as an energy substrate for various tissues. wikipedia.org

| Enzyme | Reaction Catalyzed | Pathway Involvement |

|---|---|---|

| 4-hydroxybutyrate dehydrogenase | 4-hydroxybutanoate → Succinic semialdehyde | Catabolism of 4HB wikipedia.org |

| Succinic semialdehyde dehydrogenase | Succinic semialdehyde → Succinate | Catabolism of 4HB researchgate.net |

| β-ketoacyl-CoA transferase (Thiophorase) | Acetoacetate → Acetoacetyl-CoA | Ketone Body Utilization wikipedia.org |

| Succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT) | Acetoacetate → Acetoacetyl-CoA | Ketone Body Utilization nih.gov |

Q & A

Q. What synthetic routes are effective for laboratory-scale production of 4-hydroxybutyl 4-hydroxybutanoate?

The esterification of 4-hydroxybutanoic acid with 4-hydroxybutanol, catalyzed by strong acids (e.g., sulfuric acid) under reflux, is a common method. Reaction conditions must ensure anhydrous environments to prevent hydrolysis. Purification via vacuum distillation or preparative chromatography is recommended to achieve >95% purity. Structural validation should include NMR and FT-IR to confirm ester bond formation .

Q. How can the chromatographic behavior of this compound be optimized in GC-MS analysis?

Use polar capillary columns (e.g., DB-Wax) with temperature programming starting at 60°C (hold 2 min), ramping at 10°C/min to 220°C. Derivatization with BSTFA or MSTFA improves volatility. Retention indices and mass spectral libraries (NIST) aid in peak identification. Method validation should include spike-recovery experiments in matrices like microbial lysates .

Q. What stabilization strategies are recommended for this compound during storage?

Store under inert gas (N₂/Ar) at 4°C in amber glass vials. Avoid exposure to strong oxidizers or alkaline conditions. Stabilizers like MEHQ (50–200 ppm) prevent radical polymerization. Periodic HPLC-UV analysis (210 nm) monitors degradation products like 4-hydroxybutanoic acid .

Advanced Research Questions

Q. How can metabolic engineering enhance microbial biosynthesis of this compound precursors?

Engineer E. coli or S. cerevisiae with exogenous pathways:

- Pathway 1 : α-Ketoglutarate → 4-hydroxybutanoate (via α-ketoglutarate decarboxylase and 4-hydroxybutyrate dehydrogenase).

- Pathway 2 : Glutamate → 4-aminobutyrate → 4-hydroxybutanoate (via transaminases and dehydrogenases). Optimize cofactor balance (NAD(P)H) by overexpressing formate dehydrogenase. Use in-situ product removal (ISPR) with adsorption resins to mitigate toxicity .

Q. How to resolve contradictions in reported enzymatic activity data for 4-hydroxybutanoate dehydrogenases?

Conduct kinetic assays under standardized conditions (pH 7.4, 25°C, 0.1 M phosphate buffer). Compare substrate specificity using LC-MS quantification of NADH production. Account for enzyme isoforms (e.g., NAD⁺- vs. NADP⁺-dependent). Use CRISPR-edited knockout strains to isolate contributions of individual enzymes .

Q. What computational models predict the copolymerization reactivity of this compound?

Apply DFT (B3LYP/6-31G*) to calculate electron density at ester and hydroxyl groups. Molecular dynamics (AMBER) simulate cross-linking kinetics with acrylates. Validate predictions via MALDI-TOF analysis of oligomer distributions. Adjust monomer feed ratios (e.g., 1:2 with methyl methacrylate) to control glass transition temperature (Tg) .

Q. How do hydroxyl group stereochemistry and chain length affect bioactivity in 4-hydroxybutanoate derivatives?

Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation). Test in vitro neuroactivity using GABA receptor binding assays (³H-muscimol displacement). Compare EC₅₀ values for (R)- vs. (S)-configurations. Chain elongation (C6–C8) alters blood-brain barrier permeability, assessed via MDCK cell monolayers .

Methodological Notes

- Contradiction Analysis : Discrepancies in thermal stability data may arise from differential scanning calorimetry (DSC) protocols. Standardize heating rates (5°C/min) and purge gases (N₂ vs. air) .

- Data Reproducibility : Report detailed NMR acquisition parameters (e.g., 500 MHz, CDCl₃, TMS reference) and MS ionization modes (ESI+/ESI−). Share raw chromatograms in public repositories (e.g., Zenodo).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.